6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine, also known as NU6027, is a synthetic compound that belongs to the class of 2,4-diaminopyrimidines. [, , ] It has gained significant attention in scientific research due to its potent and selective inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). [, , ] CDK2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and has been implicated in various cancers. [, , ] NU6027 acts as a competitive inhibitor of CDK2, mimicking the structure of ATP and binding to the ATP-binding site of the enzyme. [, , ] This interaction disrupts the enzyme's function, leading to cell cycle arrest and potential anticancer effects. [, , ]
NU6027 is classified as:
The synthesis of NU6027 involves multiple steps typical for pyrimidine derivatives. While specific synthetic pathways are not detailed in the available literature, the general approach includes:
The exact conditions (temperature, pressure, solvents) and reagents used in each step are crucial for optimizing yield and purity but are not explicitly detailed in the sources reviewed.
The molecular structure of NU6027 can be described as follows:
The three-dimensional conformation and electronic properties of NU6027 can influence its binding affinity to ATR and CDK2, impacting its inhibitory activity .
NU6027 participates in several key chemical reactions relevant to its mechanism of action:
NU6027's mechanism of action is primarily through inhibition of ATR kinase activity:
In vitro studies have demonstrated that NU6027 has an IC50 value of approximately 6.7 μM against ATR, indicating its potency as an inhibitor .
Key physical and chemical properties of NU6027 include:
These properties are critical for determining formulation strategies for potential clinical use.
NU6027 has several promising applications in scientific research and potential clinical settings:
Currently, NU6027 remains in preclinical development stages with no ongoing clinical trials reported . Further studies are necessary to fully elucidate its therapeutic potential and safety profile.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3